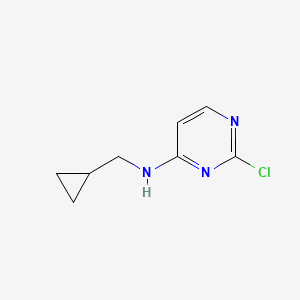

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

Description

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS: 928650-23-1) is a pyrimidine derivative with a molecular formula C₈H₁₀ClN₃ and molecular weight 183.64 g/mol . The compound features a pyrimidine core substituted at the 4-position with a cyclopropylmethyl amine group and a chlorine atom at the 2-position. Key computed physicochemical properties include:

Properties

IUPAC Name |

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUULAQIYDLBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrimidine with cyclopropylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atom.

Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.

Scientific Research Applications

Cancer Research

The compound has been identified as a potential therapeutic agent against various cancers. Its mechanism of action primarily involves the inhibition of specific enzymes that are crucial in cancer cell proliferation. For instance, studies have shown that it can inhibit the activity of certain kinases involved in signaling pathways that promote tumor growth.

Case studies demonstrate that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. Research published in patents indicates its utility in treating conditions such as chronic lymphocytic leukemia and neurofibromatosis .

Enzyme Inhibition

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine has been studied for its ability to inhibit enzymes involved in lipid metabolism and cellular signaling pathways. For example, it interacts with acetyl-CoA carboxylase, impacting fatty acid synthesis .

Biochemical Pathways Affected :

- Fatty acid synthesis

- MAPK/ERK signaling pathway

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of this compound has revealed how modifications to its structure can enhance its biological activity. Variations in the cyclopropylmethyl group or substitutions on the pyrimidine ring can lead to significant changes in potency and selectivity against target enzymes .

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects . For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Bioactivity and Physicochemistry

Cyclopropylmethyl vs. Pyrazolyl (CPR3/CPR4) :

- The cyclopropylmethyl group in the target compound provides rigidity and may reduce metabolic oxidation compared to the pyrazolyl group in CPR3/CPR3. The latter’s heterocyclic nitrogen atoms likely enhance hydrogen bonding, contributing to its role as a PROTAC degrader .

These modifications may improve binding to kinase targets compared to the simpler pyrimidine core .

Nitrophenoxy substituents (e.g., ) introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Polar Functional Groups (Sulfonyl, Benzamide): The sulfonyl group in increases polarity and hydrogen-bond acceptor capacity, which may enhance solubility but reduce blood-brain barrier penetration. The benzamide in introduces hydrogen-bond donor/acceptor pairs, critical for target engagement .

Implications for Drug Design

- Metabolic Stability: Cyclopropyl groups (target compound) and fluorine atoms () are known to block oxidative metabolism, extending half-life .

- Target Selectivity : Pyrazolyl and pyridylmethyl substituents (CPR3/CPR4, BPN-15477) may interact with specific kinase ATP-binding pockets, while bulkier groups (e.g., trifluoromethylbenzyl in AWB124) could confer selectivity for less-conserved regions .

- Synthetic Utility : Propargyl () and alkyne groups enable click chemistry for conjugation, useful in PROTAC and ADC (antibody-drug conjugate) development .

Biological Activity

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with a chlorine atom at the 2-position and a cyclopropylmethyl group at the nitrogen atom. This unique structure may influence its interaction with biological targets.

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Notably, it has been observed to act as an inhibitor in several enzymatic pathways, particularly those involved in lipid metabolism and signaling.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is significant in lipid signaling pathways.

- Binding Affinity : Binding affinity assays reveal that it effectively inhibits specific enzymes or interacts with receptors involved in cellular signaling.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Studies suggest that modifications to the pyrimidine ring can significantly enhance or diminish biological activity. For instance, substituents at various positions on the pyrimidine ring have been systematically altered to assess their impact on inhibitory potency against NAPE-PLD .

| Modification | Effect on Activity |

|---|---|

| Substituent at R1 | No improvement in inhibitory activity noted |

| Conformational changes | Increased potency observed with certain substitutions |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on NAPE-PLD, suggesting potential applications in treating metabolic disorders .

- Cytotoxicity Assessment : Comparative analyses have shown that while exhibiting potent biological activity, the compound maintains relatively low cytotoxicity, making it a candidate for further drug development .

- Pharmacological Applications : The compound has been evaluated for its potential in treating conditions such as inflammation and cancer due to its ability to inhibit specific enzymes involved in these processes .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloropyrimidine | Chlorine at position 6 | Moderate enzyme inhibition |

| N-Cyclopropylpyrimidinamine | Cyclopropyl group directly attached to nitrogen | Different inhibition profile |

| 2-Chloro-N-(1-cyclobutyl)pyrimidin-4-amine | Chlorine at position 2; cyclobutyl group | Variation in potency observed |

This comparison illustrates how specific substituents can influence pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.